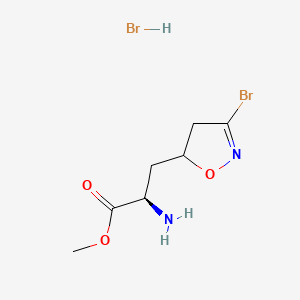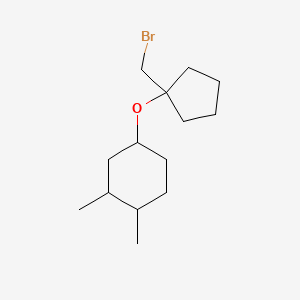
4-((1-(Bromomethyl)cyclopentyl)oxy)-1,2-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(Bromomethyl)cyclopentyl)oxy)-1,2-dimethylcyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to a dimethylcyclohexane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Bromomethyl)cyclopentyl)oxy)-1,2-dimethylcyclohexane typically involves multiple steps. One common method starts with the bromination of cyclopentylmethanol to form 1-(Bromomethyl)cyclopentane. This intermediate is then reacted with 1,2-dimethylcyclohexanol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Bromomethyl)cyclopentyl)oxy)-1,2-dimethylcyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of cyclopentyl ketones or alcohols.
Reduction: Formation of methylcyclopentyl derivatives.
Scientific Research Applications
4-((1-(Bromomethyl)cyclopentyl)oxy)-1,2-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1-(Bromomethyl)cyclopentyl)oxy)-1,2-dimethylcyclohexane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the modification of the target molecule’s activity, potentially inhibiting or enhancing its function. The specific pathways involved depend on the nature of the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
1-Bromomethylcyclopentane: Lacks the dimethylcyclohexane ring, making it less complex.
1,2-Dimethylcyclohexane: Does not contain the bromomethylcyclopentyl group.
Cyclopentylmethanol: Precursor in the synthesis of the target compound.
Uniqueness
4-((1-(Bromomethyl)cyclopentyl)oxy)-1,2-dimethylcyclohexane is unique due to its combined structural features of a bromomethyl group, a cyclopentyl ring, and a dimethylcyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H25BrO |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
4-[1-(bromomethyl)cyclopentyl]oxy-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-11-5-6-13(9-12(11)2)16-14(10-15)7-3-4-8-14/h11-13H,3-10H2,1-2H3 |
InChI Key |
NIUFZJXCAZRHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)OC2(CCCC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


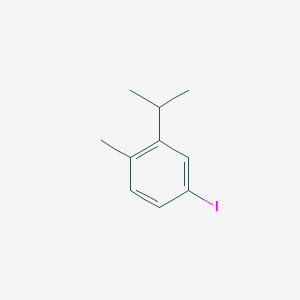
![Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane](/img/structure/B13472824.png)
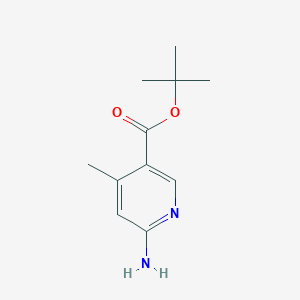
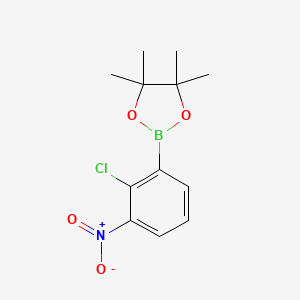
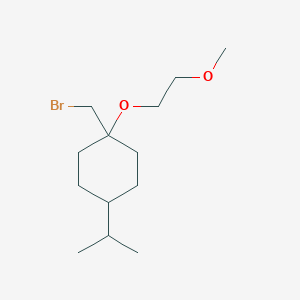
amine hydrochloride](/img/structure/B13472838.png)
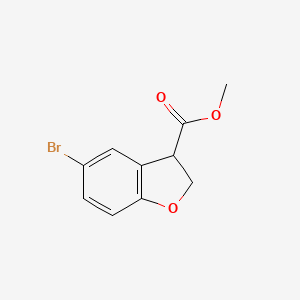
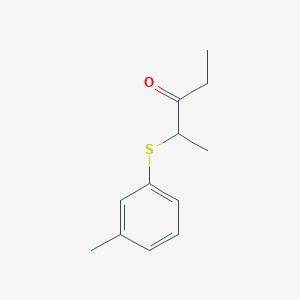

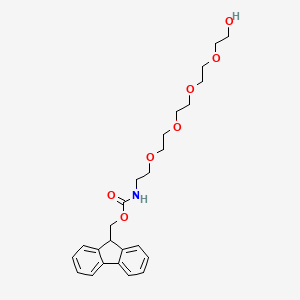
![Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472885.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B13472889.png)

